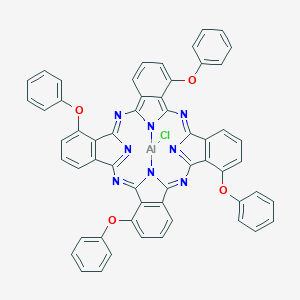
Aluminum 1,8,15,22-tetraphenoxy-29H,31H-phthalocyanine chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Aluminum 1,8,15,22-tetraphenoxy-29H,31H-phthalocyanine chloride” is a highly complex organic compound. It features a unique structure with multiple phenoxy groups and a central aluminum atom, making it a subject of interest in advanced chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the decacyclic structure and the introduction of phenoxy groups. Typical reaction conditions might include:
Temperature: Controlled heating to facilitate specific reactions.
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and intermediates.
Industrial Production Methods
Industrial production of such a complex compound would require:
Large-scale reactors: To handle the multi-step synthesis.
Purification techniques: Such as chromatography to isolate the desired product.
Quality control: Ensuring the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Substitution reagents: Such as halogens or alkyl groups.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a catalyst in organic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology and Medicine
Drug Development: Exploration of its biological activity for potential therapeutic applications.
Biochemical Research: Studying its interactions with biological molecules.
Industry
Polymer Science: Use in the synthesis of advanced polymers.
Mechanism of Action
The compound’s mechanism of action would involve interactions with specific molecular targets. These could include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
Tetraphenoxy derivatives: Compounds with similar phenoxy groups.
Aluminum-based compounds: Other compounds featuring a central aluminum atom.
Uniqueness
This compound’s unique decacyclic structure and multiple phenoxy groups distinguish it from other similar compounds, potentially offering unique chemical and biological properties.
Properties
CAS No. |
155613-94-8 |
|---|---|
Molecular Formula |
C56H32AlClN8O4 |
Molecular Weight |
943.3 g/mol |
IUPAC Name |
38-chloro-3,12,21,30-tetraphenoxy-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2(7),3,5,8,10(41),11(16),12,14,17,19,21,23,25,27,29(34),30,32,35(40)-nonadecaene |
InChI |
InChI=1S/C56H32N8O4.Al.ClH/c1-5-17-33(18-6-1)65-41-29-13-25-37-45(41)53-57-49(37)62-54-47-39(27-15-31-43(47)67-35-21-9-3-10-22-35)51(59-54)64-56-48-40(28-16-32-44(48)68-36-23-11-4-12-24-36)52(60-56)63-55-46-38(50(58-55)61-53)26-14-30-42(46)66-34-19-7-2-8-20-34;;/h1-32H;;1H/q-2;+3;/p-1 |
InChI Key |
UWEWHPDBQHLHSQ-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)OC2=CC=CC3=C2C4=NC3=NC5=C6C(=C7N5[Al](N8C(=N4)C9=C(C8=NC1=NC(=N7)C2=C1C=CC=C2OC1=CC=CC=C1)C(=CC=C9)OC1=CC=CC=C1)Cl)C=CC=C6OC1=CC=CC=C1 |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC3=C2C4=NC3=NC5=C6C(=C7N5[Al+]N8C(=N4)C9=C(C8=NC1=NC(=N7)C2=C1C=CC=C2OC1=CC=CC=C1)C(=CC=C9)OC1=CC=CC=C1)C=CC=C6OC1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















